molecular formula C10H14ClNO B13505796 rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans

Cat. No.: B13505796
M. Wt: 199.68 g/mol
InChI Key: SUDXPZFAPWXMHU-IYPAPVHQSA-N
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Description

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.

    Amination: The dihydroindene compound is then subjected to amination using methylamine.

    Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, amines, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
  • rac-(1R,2R)-1-(ethylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans
  • rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrobromide, trans

Uniqueness

rac-(1R,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride, trans is unique due to its specific stereochemistry and the resulting biological activity. Its distinct molecular structure allows for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10-;/m0./s1

InChI Key

SUDXPZFAPWXMHU-IYPAPVHQSA-N

Isomeric SMILES

CN[C@@H]1[C@H](CC2=CC=CC=C12)O.Cl

Canonical SMILES

CNC1C(CC2=CC=CC=C12)O.Cl

Origin of Product

United States

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